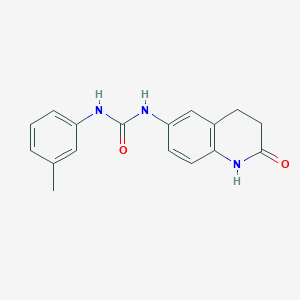
5-amino-2,3-dihydro-1H-inden-2-ol
Übersicht
Beschreibung
5-amino-2,3-dihydro-1H-inden-2-ol is a compound with the molecular formula C9H11NO . It has been used in the preparation of a series of potent HIV-1 protease inhibitory peptides .
Synthesis Analysis
The synthesis of compounds similar to 5-amino-2,3-dihydro-1H-inden-2-ol has been reported. For instance, the one-pot reaction between primary amines, 1,1-bis-(methylthio)-2-nitroethene, ninhydrin, and barbituric acid as an enolizable C–H-activated compound provides a simple method for the preparation of 5-(2-(alkylamino)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-6-hydroxypyrimidine-2,4 (1H,3H)-dione derivatives .Molecular Structure Analysis
The molecular structure of 5-amino-2,3-dihydro-1H-inden-2-ol is available as a 2D Mol file or as a computed 3D SD file . The compound has a molecular weight of 149.19 .Physical And Chemical Properties Analysis
The predicted boiling point of 5-amino-2,3-dihydro-1H-inden-2-ol is 337.2±42.0 °C, and its predicted density is 1.266±0.06 g/cm3 at 20 °C under a pressure of 760 Torr . The compound’s pKa is predicted to be 14.78±0.20 .Wissenschaftliche Forschungsanwendungen
Pharmaceuticals: Antiviral Agents
Indole derivatives, such as 5-amino-2,3-dihydro-1H-inden-2-ol, have shown potential as antiviral agents. Compounds with similar structures have been reported to exhibit inhibitory activity against influenza A and other viruses . The indole nucleus is a common feature in many synthetic drug molecules, which suggests that derivatives of 5-amino-2,3-dihydro-1H-inden-2-ol could be valuable in the treatment of viral infections.
Anti-Inflammatory Applications
The indole scaffold is also associated with anti-inflammatory properties. Research indicates that indole derivatives can be effective in reducing inflammation, which is a key factor in many chronic diseases . This makes 5-amino-2,3-dihydro-1H-inden-2-ol a candidate for the development of new anti-inflammatory drugs.
Cancer Research: Anticancer Compounds
Indole derivatives are known to possess anticancer activities. They can bind with high affinity to multiple receptors, which is helpful in developing new therapeutic agents for cancer treatment . The biological activity of 5-amino-2,3-dihydro-1H-inden-2-ol could be explored further for potential applications in oncology.
Antimicrobial Properties
The structure of 5-amino-2,3-dihydro-1H-inden-2-ol suggests it could have applications as an antimicrobial agent. Indole derivatives have been reported to show activity against Mycobacterium tuberculosis and multidrug-resistant bacteria , indicating the potential for this compound in combating infectious diseases.
Neuroprotective Effects
Indole derivatives have been studied for their neuroprotective effects. They may offer therapeutic possibilities for neurodegenerative diseases by protecting neuronal cells from damage . This suggests that 5-amino-2,3-dihydro-1H-inden-2-ol could be researched for its potential benefits in neurology.
Agriculture: Plant Growth Regulators
Indole compounds are known to influence plant growth and development. Indole-3-acetic acid, for example, is a plant hormone produced by the degradation of tryptophan. Derivatives of 5-amino-2,3-dihydro-1H-inden-2-ol could be explored for their use as plant growth regulators, potentially aiding in agricultural productivity .
Green Chemistry: One-Pot Synthesis
The one-pot synthesis methodology, which is an atom-economical approach for chemical transformations, has been applied to indole derivatives. This eco-friendly approach could utilize 5-amino-2,3-dihydro-1H-inden-2-ol in the synthesis of complex molecules, contributing to sustainable practices in chemical manufacturing .
Material Science: Corrosion Inhibitors
Indole derivatives have been used as corrosion inhibitors for mild steel. The physicochemical properties of 5-amino-2,3-dihydro-1H-inden-2-ol could be harnessed to develop new materials that prevent corrosion, thereby extending the life of metal components and structures .
Safety and Hazards
Zukünftige Richtungen
Indole derivatives, such as 5-amino-2,3-dihydro-1H-inden-2-ol, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The exploration and design of new heterocyclic compounds as biologically active agents with wide therapeutic implications is necessary .
Wirkmechanismus
Target of Action
5-Amino-2,3-dihydro-1H-inden-2-ol is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 5-amino-2,3-dihydro-1H-inden-2-ol may also interact with various targets.
Mode of Action
Indole derivatives are known to bind to their targets and modulate their activity , which could result
Eigenschaften
IUPAC Name |
5-amino-2,3-dihydro-1H-inden-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3,9,11H,4-5,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYSLZHHPZCKSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-2,3-dihydro-1H-inden-2-ol | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-benzo[d]imidazol-1-yl)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide](/img/structure/B3009650.png)
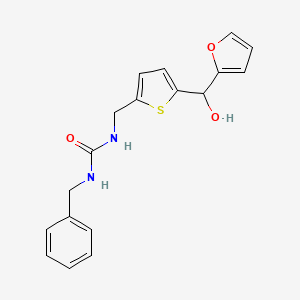
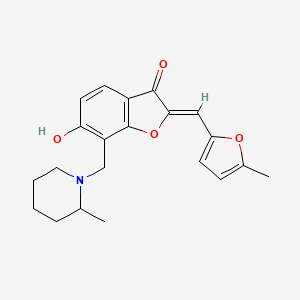
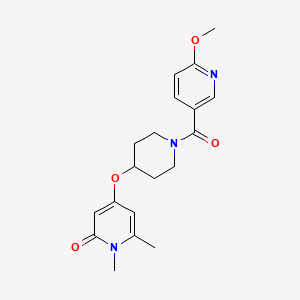
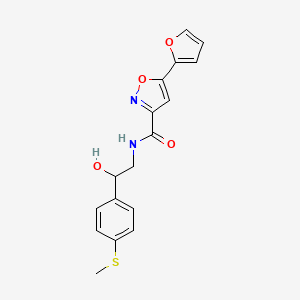
![7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-thien-2-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3009660.png)

![2-[4-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]pyrazol-1-yl]acetamide](/img/structure/B3009664.png)
![(E)-N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide](/img/structure/B3009665.png)
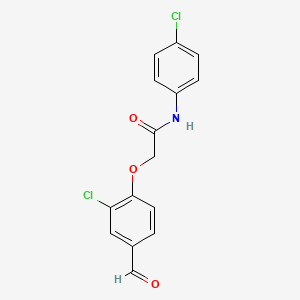
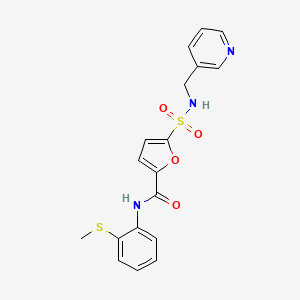
![4-Chloro-7-(4-fluorophenyl)-2-methylthieno[3,2-d]pyrimidine](/img/structure/B3009669.png)

